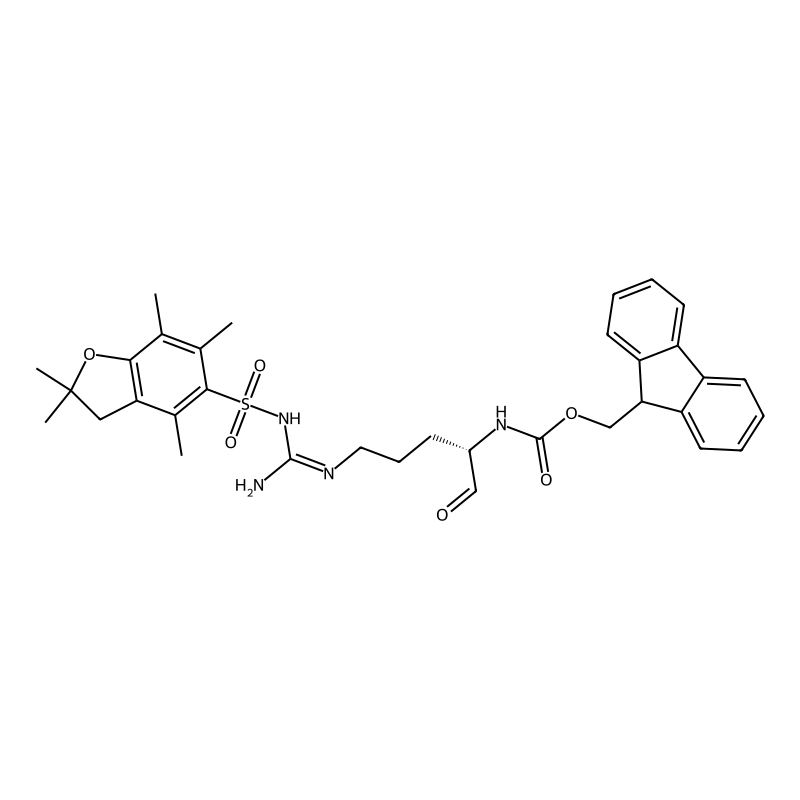Fmoc-Arg(pbf)-H

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fmoc-Arg(Pbf)-H, also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a key building block used in solid phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids. These peptides have numerous applications in scientific research, including drug discovery, development of new materials, and studying biological processes.
Advantages of Fmoc-Arg(Pbf)-H for Arginine Incorporation
Fmoc-Arg(Pbf)-H is the preferred form for incorporating the amino acid arginine into peptides using the Fmoc/tBu strategy of SPPS [, ]. Here's why:
- Orthogonal protecting groups: Fmoc-Arg(Pbf)-H has two distinct protecting groups. The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group (N-terminus) of arginine, while the Pbf (Pentamethyldihydobenzofuran-5-sulfonyl) group protects the side chain's guanidinium group []. These groups can be selectively removed under different conditions, allowing for controlled chain assembly during peptide synthesis [].
- Efficient deprotection: The Pbf group can be cleaved under moderately acidic conditions using trifluoroacetic acid (TFA), a common reagent in SPPS []. This efficient deprotection minimizes unwanted side reactions and improves the yield of the desired peptide [].
- Reduced tryptophan alkylation: Compared to other arginine side-chain protecting groups, Pbf reduces the undesired alkylation of tryptophan, another amino acid present in peptides. This is crucial for maintaining the integrity and functionality of the final peptide product [].
Fmoc-Arg(pbf)-H, or 9-fluorenylmethyloxycarbonyl-L-arginine (2,2,4,6,7-pentamethylbenzofuran-5-sulfonyl), is a protected form of the amino acid arginine. This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl group, which serves as a protecting group for the amino functionality, and a pentamethylbenzofuran sulfonyl group that provides additional stability and protection to the side chain of arginine. The empirical formula for Fmoc-Arg(pbf)-H is C34H40N4O7S, and it has a molecular weight of 648.77 g/mol .
- Deprotection Reactions: The Fmoc group can be removed using base conditions, typically with piperidine in DMF (dimethylformamide), allowing for the free amino group to participate in further reactions.
- Coupling Reactions: Fmoc-Arg(pbf)-H can be coupled with other amino acids to form peptides through standard peptide synthesis techniques, including solid-phase peptide synthesis.
- Saponification: The sulfonyl protecting group can be hydrolyzed under basic conditions to yield the free amino acid .
Fmoc-Arg(pbf)-H exhibits biological activity primarily due to the presence of the arginine residue, which is known for its role in protein synthesis and cellular functions. Arginine is involved in various physiological processes, including:
- Nitric Oxide Production: Arginine is a precursor to nitric oxide, a critical signaling molecule in the cardiovascular system.
- Immune Function: It plays a role in immune response modulation.
- Wound Healing: Arginine is essential for collagen synthesis and tissue repair.
The protective groups in Fmoc-Arg(pbf)-H allow it to be utilized in synthesizing peptides that may enhance these biological activities .
The synthesis of Fmoc-Arg(pbf)-H typically involves several key steps:
- Esterification: Starting from arginine hydrochloride, an esterification reaction with thionyl chloride and an alcohol (like methanol) forms an intermediate .
- Boc Protection: The Boc (tert-butyloxycarbonyl) group is introduced to protect the amino group before adding the pentamethylbenzofuran sulfonyl group.
- Pbf Introduction: The Pbf group is introduced under controlled conditions using Pbf chloride and potassium carbonate as a base in suitable solvents like acetone or tetrahydrofuran .
- Deprotection and Saponification: The Boc group is removed, followed by saponification to yield Fmoc-Arg(pbf)-H .
Fmoc-Arg(pbf)-H is primarily used in:
- Peptide Synthesis: It serves as a building block for synthesizing peptides containing arginine.
- Drug Development: Its derivatives may have therapeutic applications due to the biological activities associated with arginine.
- Research: Used in studies related to protein interactions and modifications due to its unique protective groups .
Interaction studies involving Fmoc-Arg(pbf)-H often focus on its role in peptide interactions with biological targets. These studies may include:
- Binding Affinity Measurements: Evaluating how peptides synthesized with Fmoc-Arg(pbf)-H bind to receptors or enzymes.
- Functional Assays: Assessing how these peptides influence cellular responses or biochemical pathways.
Such studies help elucidate the functional roles of arginine-containing peptides in various biological contexts .
Similar Compounds
Several compounds share structural similarities with Fmoc-Arg(pbf)-H, each possessing unique characteristics:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| Fmoc-Lys(Boc)-OH | Lysine derivative with Boc protection | Used for synthesizing lysine-containing peptides |
| Fmoc-Gly-OH | Glycine derivative with Fmoc protection | Simplest amino acid derivative |
| Fmoc-Asp(OtBu)-OH | Aspartic acid derivative protected by t-butyl | Useful for synthesizing acidic peptides |
| Fmoc-Cys(Trt)-OH | Cysteine derivative protected by trityl | Contains thiol functionality |
| Fmoc-Leu-OH | Leucine derivative with Fmoc protection | Essential for hydrophobic interactions |
Fmoc-Arg(pbf)-H stands out due to its dual protection strategy (Fmoc and Pbf), enhancing stability during peptide synthesis while maintaining biological activity upon deprotection .








